molecular formula C6H16ClN3O2 B1602397 Amino acid hydroxamates L-lysine hydroxamate hydrochloride CAS No. 52760-35-7

Amino acid hydroxamates L-lysine hydroxamate hydrochloride

Cat. No.: B1602397
CAS No.: 52760-35-7
M. Wt: 197.66 g/mol
InChI Key: IQSDDPREKUXCCR-JEDNCBNOSA-N
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Description

Amino acid hydroxamates, such as L-lysine hydroxamate hydrochloride, are compounds derived from amino acids where the carboxyl group is replaced by a hydroxamate group. L-lysine hydroxamate hydrochloride is a derivative of L-lysine, an essential amino acid crucial for protein synthesis and various metabolic functions in the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysine hydroxamate hydrochloride typically involves the reaction of L-lysine with hydroxylamine hydrochloride in the presence of a coupling reagent. One common method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a coupling agent . The reaction is carried out under mild conditions, often at room temperature, to yield the hydroxamate derivative.

Industrial Production Methods

Industrial production of L-lysine hydroxamate hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamates with high purity and yield . The process is optimized for reaction rate and product quality, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

L-lysine hydroxamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine hydroxamate hydrochloride can yield nitroso derivatives, while reduction can regenerate the original amine .

Mechanism of Action

The mechanism of action of L-lysine hydroxamate hydrochloride involves its interaction with specific molecular targets. The hydroxamate group can chelate metal ions, making it an effective inhibitor of metalloproteinases . This chelation disrupts the enzyme’s active site, preventing it from catalyzing reactions essential for disease progression. Additionally, the compound can inhibit histone deacetylases, leading to changes in gene expression and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

L-lysine hydroxamate hydrochloride can be compared with other amino acid hydroxamates, such as:

Uniqueness

L-lysine hydroxamate hydrochloride is unique due to its specific interactions with enzymes and its potential therapeutic applications. Its ability to chelate metal ions and inhibit key enzymes makes it a valuable compound in medicinal chemistry and biochemistry .

Properties

IUPAC Name

(2S)-2,6-diamino-N-hydroxyhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSDDPREKUXCCR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585208
Record name N-Hydroxy-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52760-35-7
Record name N-Hydroxy-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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